2-Furancarboxaldehyde, 5-bromo-, oxime
CAS No.: 4465-70-7
Cat. No.: VC20557910
Molecular Formula: C5H4BrNO2
Molecular Weight: 189.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4465-70-7 |
|---|---|
| Molecular Formula | C5H4BrNO2 |
| Molecular Weight | 189.99 g/mol |
| IUPAC Name | N-[(5-bromofuran-2-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C5H4BrNO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H |
| Standard InChI Key | IFWZXDMZYQEEFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC(=C1)Br)C=NO |
Introduction
Structural and Molecular Characteristics
2-Furancarboxaldehyde, 5-bromo-, oxime (molecular formula: ) features a five-membered furan ring substituted with a bromine atom at the 5-position and an oxime group at the 2-position. The oxime group arises from the condensation of the aldehyde functionality with hydroxylamine. The compound’s planar structure and electron-withdrawing bromine atom enhance its electrophilic reactivity, making it amenable to nucleophilic substitutions and cycloadditions .
Synthesis Methodologies
Preparation of 5-Bromo-2-Furaldehyde
The synthesis of 2-furancarboxaldehyde, 5-bromo-, oxime begins with the preparation of its precursor, 5-bromo-2-furaldehyde. A patented method involves the use of an ionic liquid brominating agent, 1-butyl-3-methylimidazolium tribromide, to brominate 2-furaldehyde under mild conditions . This approach avoids direct handling of elemental bromine, improving safety and reducing environmental impact. The reaction proceeds as follows:
Key parameters include a reaction temperature of 60–80°C and a yield of 87.6% with >96% purity .
Oxime Formation
The oxime derivative is synthesized by reacting 5-bromo-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine. This reaction typically occurs at room temperature or under mild heating (50–70°C) . The mechanism involves nucleophilic attack by hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the oxime:
Yields for this step range from 60% to 75%, depending on reaction conditions .
Physicochemical Properties
The bromine atom increases molecular polarity, enhancing solubility in dichloromethane and dimethylformamide. The oxime group contributes to hydrogen-bonding interactions, influencing crystallinity .
Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with sodium phenoxide yields 5-phenoxy-2-furaldehyde derivatives :
Condensation Reactions
The oxime group participates in condensation with active methylene compounds. For instance, reaction with malononitrile in ethanol produces cyanoacrylonitrile derivatives :
Comparative Analysis with Related Compounds
The bromine-oxime synergy in 2-furancarboxaldehyde, 5-bromo-, oxime enhances its stability and reactivity compared to non-halogenated analogs .
Applications and Industrial Relevance
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Pharmaceutical Intermediates: Used in synthesizing antifungal and antibacterial agents due to the oxime’s bioisosteric properties .
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Agrochemicals: Serves as a precursor for herbicides targeting weed-specific enzymes .
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Materials Science: Functionalized furans are incorporated into conductive polymers and sensors .
Future Directions
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